H-D-Arg(Pbf)-OH: A Comprehensive Technical Guide for Researchers
H-D-Arg(Pbf)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of H-D-Arg(Pbf)-OH, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and explores its role in biological signaling pathways.
Core Concepts: Structure and Function
H-D-Arg(Pbf)-OH is the protected D-enantiomer of the amino acid arginine. The incorporation of D-amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] The structure of H-D-Arg(Pbf)-OH is specifically designed for seamless integration into the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]
It consists of three main components:
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D-Arginine Residue: As the D-enantiomer of the naturally occurring L-arginine, its inclusion in a peptide chain can significantly alter the peptide's secondary structure and confer resistance to proteases, which are stereospecific for L-amino acids.[1]
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Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: This protecting group shields the highly basic and nucleophilic guanidino side chain of arginine, preventing unwanted side reactions during peptide synthesis.[1][2][3] The Pbf group is stable under the basic conditions used for the removal of the Fmoc protecting group but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2][3]
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Free Carboxylic Acid (-OH): This functional group is available for activation and coupling to the N-terminus of the growing peptide chain.
Physicochemical and Analytical Data
A summary of the key quantitative data for H-D-Arg(Pbf)-OH is presented below, compiled from various sources. This information is crucial for reaction planning, characterization, and quality control.
| Property | Value |
| CAS Number | 200116-81-0 |
| Molecular Formula | C₁₉H₃₀N₄O₅S |
| Molecular Weight | 426.5 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | >98% (HPLC) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.[4][5] |
| Storage Temperature | -20°C, desiccated |
Experimental Protocols
The successful incorporation of H-D-Arg(Pbf)-OH into a peptide sequence using Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing.
Materials
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H-D-Arg(Pbf)-OH
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Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM)
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Deprotection solution: 20% piperidine in DMF
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Coupling reagents (e.g., HATU, HBTU)
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Base: N,N-Diisopropylethylamine (DIEA)
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Washing solvents: DMF, DCM, Methanol
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Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
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Cold diethyl ether
Detailed Methodology
1. Resin Swelling and Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
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If starting a new synthesis, ensure the initial Fmoc group on the resin is removed by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve H-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
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Agitate the reaction mixture for 1-3 hours at room temperature.
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Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
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Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
3. Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-20 minutes.
-
Drain the solution and repeat the piperidine treatment for a shorter duration if necessary.
-
Wash the resin thoroughly with DMF to remove piperidine.
4. Repetition of Synthesis Cycle:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the desired peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail fresh. A common mixture is TFA/TIS/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.
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Filter the cleavage mixture to separate the resin from the peptide solution.
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Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
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Collect the precipitated peptide by centrifugation or filtration.
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Wash the peptide pellet with cold diethyl ether and dry under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis for the incorporation of H-D-Arg(Pbf)-OH.
